AZD3965

Description

This compound is a small molecule drug with a maximum clinical trial phase of I.

a monocarboxylate transporter-1 inhibitor with antineoplastic activity; structure in first source

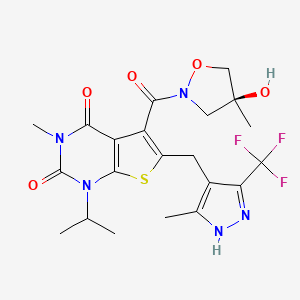

Structure

3D Structure

Properties

IUPAC Name |

5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNXOFBDXNTIFG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4C[C@](CO4)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448671-31-5 | |

| Record name | AZD-3965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448671315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OM5Y4K2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD3965: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3965 is a potent and selective small molecule inhibitor of the monocarboxylate transporter 1 (MCT1), a key player in cancer cell metabolism. Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leading to the production of large amounts of lactate.[1] MCT1 facilitates the transport of this lactate across the cell membrane, maintaining intracellular pH and sustaining high glycolytic rates.[1][2] By inhibiting MCT1, this compound disrupts this crucial metabolic process, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis, ultimately resulting in cytostatic and cytotoxic effects on cancer cells.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is a high-affinity inhibitor of MCT1, with a binding affinity (Ki) of 1.6 nM.[3][4] It also shows some activity against MCT2 but is highly selective over MCT3 and MCT4.[1][5] The primary mechanism of action of this compound in cancer cells involves the blockade of lactate efflux.[2][6] This leads to a cascade of intracellular events:

-

Intracellular Lactate Accumulation: Inhibition of MCT1-mediated export leads to a rapid and significant increase in intracellular lactate concentrations.[2][6]

-

Intracellular Acidification: The buildup of lactic acid causes a drop in intracellular pH.

-

Inhibition of Glycolysis: The accumulation of lactate and the resulting acidic environment create a negative feedback loop, inhibiting key glycolytic enzymes.[2]

-

Metabolic Rewiring: In some contexts, MCT1 inhibition can lead to an increased reliance on mitochondrial metabolism.[7]

-

Cell Growth Inhibition and Apoptosis: The disruption of cellular metabolism and pH homeostasis ultimately leads to the inhibition of cell proliferation and, in sensitive cell lines, the induction of apoptosis.[1][8]

A significant factor influencing the sensitivity of cancer cells to this compound is the expression of MCT4.[3] MCT4 can compensate for the loss of MCT1 function by continuing to export lactate, thus conferring resistance to the drug.[2][3] Therefore, cancer cells with high MCT1 and low MCT4 expression are generally more susceptible to the anti-tumor effects of this compound.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki (MCT1) | 1.6 nM | Human MCT1 | [3][4] |

| Ki (MCT2) | ~9.6 nM (6-fold less potent than for MCT1) | Human MCT2 | [1][5] |

| IC50 (Lactate Efflux) | 5.12 nM | Raji (Burkitt's lymphoma) | [1] |

| IC50 (Lactate Uptake) | 17.0 ± 3.6 nM | 4T1 (Breast Cancer) | [9] |

| IC50 (Cell Growth) | 12 nM | Raji (Burkitt's lymphoma) | [3] |

| IC50 (Cell Growth) | 22.2 ± 4.57 nM | 4T1 (Breast Cancer) | [9] |

Table 2: In Vitro Growth Inhibition (GI50) of this compound in Lymphoma Cell Lines

| Cell Line | Histology | GI50 (nM) | Reference |

| Raji | Burkitt's Lymphoma | <100 | [1][10] |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma | <100 | [1][10] |

| WSU-DLCL-2 | Diffuse Large B-cell Lymphoma | <100 | [1][10] |

| CA46 | Burkitt's Lymphoma | 3-39 | [8] |

| HBL-1 | Diffuse Large B-cell Lymphoma | >100 (Resistant) | [1] |

| HT | Diffuse Large B-cell Lymphoma | >100 (Resistant) | [1] |

Table 3: Effect of this compound on Lactate Concentration

| Cell Line | Treatment | Intracellular Lactate Change | Extracellular Lactate Change | Reference |

| Raji | 100 nM this compound (4h) | Significant Increase | Decrease (IC50 = 5.12 nM) | [1] |

| Raji | 25 nM this compound (90 min) | Significant Increase | Decrease | [7] |

| H526 (SCLC) | 100 nM this compound (24h) | Increase | Decrease | [6] |

| HGC27 (Gastric) | 100 nM this compound (24h) | Increase | Decrease | [6] |

| DMS114 (SCLC) | 100 nM this compound (24h) | Increase | Decrease | [6] |

| 4T1 (Breast) | 50 nM this compound (24h) | Significant Increase | Significant Decrease | [9] |

Table 4: In Vivo Efficacy of this compound

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Raji Xenograft | 100 mg/kg, twice daily (oral) | 85% | [1] |

| Raji Xenograft (with Doxorubicin) | 50 mg/kg this compound, twice daily (oral) + 3 mg/kg Doxorubicin, once weekly | 81% (combination) vs 52% (this compound alone) | [1] |

| Raji Xenograft | 50 mg/kg, twice daily (oral) | Significant reduction in tumor growth | [7] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in cancer cells.

Caption: Experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS cell proliferation assay kits.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well clear, flat-bottom microtiter plates

-

This compound stock solution (e.g., in DMSO)

-

MTS reagent

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 72 hours at 37°C.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Lactate Efflux Assay

Objective: To measure the inhibition of lactate export from cancer cells by this compound.

Materials:

-

Cancer cell lines cultured to high confluency

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lactate assay kit (colorimetric or fluorometric)

-

LC-MS for more precise quantification (optional)

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere and grow to ~80-90% confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control) in fresh culture medium for a specified time (e.g., 4 hours).

-

-

Sample Collection:

-

Collect the conditioned medium from each well.

-

Wash the cells with ice-cold PBS and lyse the cells to measure intracellular lactate and/or protein concentration for normalization.

-

-

Lactate Measurement:

-

Measure the lactate concentration in the collected medium and cell lysates using a commercial lactate assay kit according to the manufacturer's instructions.

-

Alternatively, for more detailed analysis, perform LC-MS analysis on the samples.

-

-

Data Analysis:

-

Normalize the extracellular lactate concentration to the cell number or total protein content.

-

Calculate the percentage of lactate efflux inhibition relative to the vehicle control.

-

Determine the IC50 for lactate efflux inhibition.

-

Western Blot for MCT1 and MCT4 Expression

Objective: To determine the protein expression levels of MCT1 and MCT4 in cancer cell lines.

Materials:

-

Cancer cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

Protein transfer system (e.g., semi-dry or wet transfer)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MCT1 and MCT4

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer with protease inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of MCT1 and MCT4, normalized to the loading control.

-

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., SCID or NSG mice)

-

Cancer cell line for tumor implantation (e.g., Raji)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 Raji cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 100 mg/kg) or vehicle control to the mice via oral gavage, typically twice daily.

-

-

Tumor Volume Measurement:

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

-

Endpoint and Analysis:

-

Continue treatment for a specified duration or until tumors in the control group reach a maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like intratumoral lactate).

-

Compare the tumor growth curves between the treatment and control groups to determine the efficacy of this compound.

-

Conclusion

This compound represents a promising therapeutic strategy for cancers that are highly dependent on aerobic glycolysis and express high levels of MCT1 and low levels of MCT4. Its mechanism of action, centered on the inhibition of lactate transport and the subsequent disruption of cancer cell metabolism, is well-supported by preclinical data. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MCT1 inhibition in oncology. Further research into combination therapies and mechanisms of resistance will be crucial for the successful clinical development of this compound and other MCT inhibitors.

References

- 1. Pre-clinical pharmacology of this compound, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacokinetics of the Monocarboxylate Transporter 1 Inhibitor this compound in Mice: Potential Enterohepatic Circulation and Target-Mediated Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Characterization of MCT1 Inhibitor this compound Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Monocarboxylate transporter-1 (MCT1) by this compound enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MCT1 inhibitor this compound increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of monocarboxyate transporter 1 by this compound as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma | Haematologica [haematologica.org]

- 9. In Vitro and In Vivo Efficacy of this compound and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AZD3965: A Technical Guide to its Impact on Tumor Metabolism and Glycolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3965 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key player in the metabolic reprogramming of cancer cells. By blocking the transport of lactate, this compound disrupts the delicate metabolic symbiosis within the tumor microenvironment, leading to profound effects on tumor cell proliferation, survival, and response to therapy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on tumor metabolism and glycolysis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.

Core Mechanism of Action

This compound primarily functions by inhibiting MCT1, a transmembrane protein responsible for the proton-coupled transport of monocarboxylates, most notably lactate, across the cell membrane.[1][2][3][4] In the context of the Warburg effect, where cancer cells exhibit high rates of glycolysis even in the presence of oxygen, MCT1 plays a crucial role in extruding the resulting excess lactate to maintain intracellular pH and sustain high glycolytic flux.[1][5] By blocking this efflux, this compound induces an accumulation of intracellular lactate, leading to a cascade of metabolic consequences.[1][3][6][7]

Lactate Transport Assay

Objective: To quantify the effect of this compound on lactate influx and efflux.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

L-Lactate Assay Kit

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

This compound Treatment: The following day, treat the cells with a range of this compound concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Sample Collection:

-

Extracellular Lactate: Carefully collect the culture medium from each well.

-

Intracellular Lactate: Wash the cells with ice-cold PBS, then lyse the cells using the assay buffer provided in the L-Lactate Assay Kit.

-

-

Lactate Measurement: Determine the lactate concentration in both the extracellular medium and the cell lysates using the L-Lactate Assay Kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the intracellular lactate concentration to the total protein content of the cell lysate. Express the results as a fold change relative to the vehicle-treated control.

Cell Viability Assay (SRB or MTS)

Objective: To determine the effect of this compound on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Sulforhodamine B (SRB) or MTS reagent

-

Trichloroacetic acid (TCA) (for SRB assay)

-

Tris base (for SRB assay)

-

96-well plates

-

Plate reader

Protocol (SRB Assay):

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the Lactate Transport Assay protocol.

-

Cell Fixation: After the treatment period, gently add ice-cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add Tris base to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blot for MCT1 and MCT4 Expression

Objective: To determine the protein expression levels of MCT1 and MCT4 in cancer cells.

Materials:

-

Cancer cell line of interest

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against MCT1, MCT4, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the expression of MCT1 and MCT4 to the loading control.

Resistance Mechanisms

A key mechanism of resistance to this compound is the expression of the monocarboxylate transporter 4 (MCT4). [6][7]MCT4 has a lower affinity for lactate than MCT1 but can still facilitate lactate efflux, thereby compensating for the inhibition of MCT1. [7]Cancer cells with high basal expression of MCT4 or those that upregulate MCT4 upon treatment with this compound tend to be less sensitive to the drug. [6][7] dot

Conclusion

This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells. Its ability to inhibit MCT1 and disrupt lactate homeostasis has profound effects on tumor metabolism, leading to growth inhibition and cell death in sensitive cancer models. Understanding the quantitative metabolic changes and the underlying experimental methodologies is crucial for the continued development and clinical application of this promising anti-cancer agent. Further research into combination therapies and the mechanisms of resistance will be critical to maximizing the therapeutic potential of this compound.

References

- 1. MCT1 inhibitor this compound increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pre-clinical pharmacology of this compound, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In Vitro and In Vivo Characterization of MCT1 Inhibitor this compound Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. In Vivo Anticancer Activity of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of AZD3965 in Lymphoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3965 is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), a key protein involved in lactate transport across the cell membrane. In many cancer cells, including lymphomas, there is a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which leads to increased production and efflux of lactate.[1] By blocking MCT1-mediated lactate export, this compound disrupts the metabolic equilibrium of cancer cells, leading to intracellular lactate accumulation, feedback inhibition of glycolysis, and subsequent cytostatic or cytotoxic effects.[1][2] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent in lymphoma models, particularly in tumors with high MCT1 expression and low or negligible expression of MCT4, another lactate transporter that can act as a resistance mechanism.[2][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound in lymphoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and combination strategies.

Mechanism of Action: Targeting Lactate Transport

This compound is a highly selective inhibitor of MCT1, with a binding affinity (pKi) of 8.8.[3] It also shows activity against MCT2 but has significantly lower potency against MCT3 and MCT4.[3][5] The primary mechanism of action of this compound in lymphoma cells is the inhibition of lactate efflux. This leads to a rapid accumulation of intracellular lactate, which in turn causes feedback inhibition of glycolysis.[2][3] This metabolic disruption results in a profound cytostatic effect on lymphoma cell growth.[2][4] Furthermore, prolonged exposure to this compound can lead to an increased dependency on oxidative phosphorylation (OXPHOS) for cellular energy production.[2]

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated in a panel of diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL) cell lines. The sensitivity to this compound is correlated with high MCT1 expression and low or undetectable MCT4 expression.

| Cell Line | Lymphoma Subtype | GI50 (nM) | MCT1 Expression | MCT4 Expression |

| Raji | Burkitt Lymphoma | <100 | High | Not Detected |

| CA46 | Burkitt Lymphoma | <100 | High | Not Detected |

| Daudi | Burkitt Lymphoma | <100 | High | Not Detected |

| Farage | DLBCL (GCB) | <100 | High | Low |

| OCILY18 | DLBCL (GCB) | <100 | High | Low |

| Pfeiffer | DLBCL (GCB) | <100 | High | Low |

| Toledo | DLBCL (GCB) | <100 | High | Low |

| RIVA | DLBCL (ABC) | <100 | High | Low |

| WSU-DLCL-2 | DLBCL | >100 | High | High |

| HT | DLBCL | >100 | High | High |

| HBL-1 | DLBCL | >100 | High | High |

Table 1: In Vitro Anti-proliferative Activity of this compound in Lymphoma Cell Lines. [3][4] (GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like). Cell lines with a GI50 < 100 nM are considered sensitive.

In Vivo Efficacy

The in vivo anti-tumor activity of this compound has been demonstrated in xenograft models of Burkitt lymphoma.

Monotherapy Studies

In a Raji Burkitt's lymphoma xenograft model, oral administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth.[3][5] Treatment with this compound also led to a time-dependent accumulation of lactate within the tumors, confirming target engagement in vivo.[3][6] In the CA46 Burkitt lymphoma model, daily oral treatment with this compound for 24 days resulted in a 99% inhibition of tumor growth.[2]

| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Raji Xenograft | This compound | 100 mg/kg, p.o., daily | Significant | [3] |

| CA46 Xenograft | This compound | Not specified | 99% after 24 days | [2] |

Table 2: In Vivo Monotherapy Efficacy of this compound in Burkitt Lymphoma Xenograft Models.

Combination Studies

The therapeutic potential of this compound can be enhanced when used in combination with other anti-cancer agents. In the Raji xenograft model, combining this compound with doxorubicin or rituximab, components of the standard R-CHOP regimen, resulted in enhanced tumor growth inhibition compared to monotherapy.[3][5] Furthermore, based on the observation that prolonged this compound treatment increases reliance on oxidative phosphorylation, combining this compound with an inhibitor of mitochondrial complex I induced significant lymphoma cell death in vitro and reduced tumor burden in vivo.[2]

Experimental Protocols

Cell Proliferation Assay

-

Cell Lines: A panel of human lymphoma cell lines were used.

-

Method: Cell proliferation was assessed using a standard MTS assay.

-

Procedure: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours.

-

Data Analysis: The concentration of this compound that inhibited cell growth by 50% (GI50) was calculated.

In Vivo Xenograft Studies

-

Animal Model: Female severe combined immunodeficient (SCID) mice were used.

-

Tumor Implantation: Raji or CA46 Burkitt's lymphoma cells were implanted subcutaneously.

-

Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally.

-

Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

-

Pharmacodynamic Analysis: Tumor and plasma samples were collected at various time points after this compound administration to measure lactate and drug concentrations.

Conclusion

Preclinical studies provide a strong rationale for the clinical development of this compound in patients with relapsed or refractory lymphoma, particularly DLBCL and Burkitt lymphoma, characterized by high MCT1 and low MCT4 expression. The selective inhibition of MCT1 by this compound effectively disrupts tumor cell metabolism, leading to potent anti-proliferative effects both in vitro and in vivo. Furthermore, the potential for synergistic activity with standard-of-care agents and other metabolic inhibitors highlights promising combination strategies to enhance the therapeutic efficacy of this compound in this patient population. Ongoing clinical trials will be crucial in determining the safety and efficacy of this novel metabolic inhibitor in the treatment of lymphoma.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of monocarboxyate transporter 1 by this compound as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pre-clinical pharmacology of this compound, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monocarboxyate transporter 1 by this compound as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. aacrjournals.org [aacrjournals.org]

AZD3965: A Technical Deep Dive into its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD3965, a first-in-class, orally bioavailable inhibitor of monocarboxylate transporter 1 (MCT1). By disrupting lactate transport, this compound fundamentally alters the metabolic landscape of the tumor microenvironment (TME), presenting a promising therapeutic strategy in oncology. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting Tumor Metabolism

This compound is a potent and selective inhibitor of MCT1, a key transporter responsible for the proton-linked movement of lactate and other monocarboxylates across the cell membrane.[1][2][3] In the context of the TME, many cancer cells exhibit high rates of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production and accumulation of lactate.[2][4] MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for rapid proliferation.[4][5]

By inhibiting MCT1, this compound blocks this lactate efflux, leading to intracellular lactate accumulation and a subsequent decrease in extracellular lactate.[1][6] This disruption of lactate homeostasis has several profound anti-tumor effects:

-

Inhibition of Glycolysis: The buildup of intracellular lactate can create a negative feedback loop, inhibiting key glycolytic enzymes and ultimately slowing down the central energy-producing pathway of cancer cells.[1][7]

-

Induction of Oxidative Stress: The metabolic shift induced by this compound can lead to an increase in reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[6][8]

-

Modulation of the Tumor Microenvironment: The reduction of lactate in the TME can alleviate the acidic and immunosuppressive conditions that favor tumor growth and immune evasion.[3][4][9]

This compound also shows some activity against MCT2 but is selective over MCT3 and MCT4.[1][2] The expression of MCT4 has been identified as a potential mechanism of resistance to this compound, as it can compensate for the loss of MCT1 function in lactate transport.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy and pharmacodynamics of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Raji | Burkitt's Lymphoma | Lactate Efflux IC50 | 5.12 nM (95% CI 3.76 - 6.97) | [1] |

| DMS114 | Small Cell Lung Cancer | Lactate Uptake Inhibition (24h) | Significant reduction | [6] |

| HGC27 | Gastric Cancer | Lactate Uptake Inhibition (24h) | Significant reduction | [6] |

| H526 | Small Cell Lung Cancer | Intracellular Lactate (24h, 100 nM) | Significant increase | [6] |

| HT29 | Colon Carcinoma | Pyruvate-Lactate Exchange | Inhibition observed | [2] |

Table 2: In Vivo Efficacy and Pharmacodynamics of this compound

| Tumor Model | Treatment | Outcome | Quantitative Data | Reference |

| Raji Xenograft | 50mg/kg or 100mg/kg this compound (oral, twice daily) | Tumor Growth Inhibition | Significant | [1] |

| Raji Xenograft | 50mg/kg this compound + 3mg/kg Doxorubicin | Enhanced Efficacy | Significant | [1] |

| Raji Xenograft | 50mg/kg this compound | Decreased Tumor Choline | Significant | [3] |

| H526 Xenograft | This compound | Slowed Tumor Growth | Significant | [8] |

| U2932 Xenograft | 100mg/kg this compound (oral, twice daily) | Delayed Tumor Growth | Significant | [10] |

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways affected by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Lactate Transport Assay

-

Objective: To determine the effect of this compound on lactate efflux and influx in cancer cell lines.[6]

-

Cell Culture: Cancer cell lines (e.g., Raji, DMS114, HGC27) are maintained in appropriate media (e.g., RPMI-1640 with 10% FCS and 1% L-glutamine).[6]

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 or 24 hours).[1][6]

-

Lactate Measurement:

-

Data Analysis: IC50 values for lactate efflux inhibition are calculated. Statistical significance of changes in intracellular and extracellular lactate levels between treated and control groups is determined.[1][6]

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents in a living model.[1]

-

Animal Model: Immunocompromised mice (e.g., female SCID mice, 8-12 weeks old) are used.[1]

-

Tumor Implantation: Cancer cells (e.g., 5x10^6 Raji cells in PBS) are implanted subcutaneously.[1]

-

Treatment: Once tumors reach a specified volume, animals are randomized into treatment groups:

-

Monitoring: Tumor volume, animal body weight, and tumor condition are monitored regularly (e.g., twice weekly).[1]

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size or at a specified time point.[8]

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for MCT1 and MCT4 expression or measurement of intratumoral lactate levels.[1]

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a novel therapeutic approach that targets the metabolic vulnerabilities of cancer cells. By inhibiting MCT1, it disrupts lactate transport, leading to a cascade of anti-tumor effects within the tumor microenvironment. The preclinical data strongly support its potential as both a monotherapy and in combination with other anti-cancer agents, particularly in tumors with high MCT1 and low MCT4 expression.[1][5]

Ongoing and future research will continue to explore the full potential of this compound. Key areas of investigation include the identification of predictive biomarkers to select patients most likely to respond, the evaluation of novel combination strategies to overcome resistance, and a deeper understanding of its immunomodulatory effects. The continued clinical development of this compound holds promise for improving outcomes for patients with a variety of cancers.[11][12]

References

- 1. Pre-clinical pharmacology of this compound, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MCT1 inhibitor this compound increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monocarboxylate transporter 1 blockade with this compound inhibits lipid biosynthesis and increases tumour immune cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of monocarboxylate transporter-1 (MCT1) by this compound enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Monocarboxylate transporter-1 (MCT1) by this compound enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 10. mdpi.com [mdpi.com]

- 11. A Phase I Dose-Escalation Study of this compound, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of AZD3965 in Disrupting Cancer Cell Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of AZD3965, a selective inhibitor of monocarboxylate transporter 1 (MCT1), and its profound impact on the bioenergetics of cancer cells. By elucidating the metabolic consequences of MCT1 inhibition, this document aims to provide a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit a reprogrammed metabolism characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift results in the increased production of lactate, which is subsequently exported out of the cell by monocarboxylate transporters (MCTs) to maintain intracellular pH and sustain high glycolytic flux. MCT1, in particular, plays a crucial role in this process, making it a compelling target for anticancer therapies.

This compound is a potent and selective inhibitor of MCT1, with some activity against MCT2, but not MCT3 or MCT4.[1][2] By blocking lactate efflux, this compound disrupts the delicate metabolic balance of cancer cells, leading to intracellular lactate accumulation, altered bioenergetics, and ultimately, inhibition of tumor growth.[1][3] This guide will delve into the quantitative effects of this compound, provide detailed experimental protocols for assessing its activity, and visualize the key signaling pathways involved.

Quantitative Effects of this compound on Cancer Cells

The efficacy of this compound has been demonstrated across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Raji | Burkitt's Lymphoma | 5.12 (lactate efflux) | [3] |

| 4T1 | Breast Cancer | 17.0 (lactate uptake) | [4] |

| 4T1 | Breast Cancer | 22.2 (cell growth) | [4] |

Table 2: Effect of this compound on Lactate Levels

| Cell Line | Condition | Treatment | Intracellular Lactate Change | Extracellular Lactate Change | Reference |

| Raji | 24h | 25 nM this compound | Increased | Decreased | [2] |

| 4T1 | 24h | 50 and 250 nM this compound | Significantly Increased | Significantly Decreased | [4] |

| H526 | 24h, normoxia | 100 nM this compound | Increased | Decreased | [5] |

| HGC27 | 24h, normoxia | 100 nM this compound | Increased | Decreased | [5] |

| DMS114 | 24h, normoxia | 100 nM this compound | Increased | Decreased | [5] |

| COR-L103 | 72h, hypoxia | 8 nM this compound | 3.7-fold increase | Not Reported | [6] |

| NCI-H1048 | 72h, normoxia | 8 nM this compound | 3.7-fold increase | Not Reported | [6] |

| NCI-H1048 | 72h, hypoxia | 8 nM this compound | 3.9-fold increase | Not Reported | [6] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Raji | Burkitt's Lymphoma | 100 mg/kg, twice daily | 85% | [1][7] |

| COR-L103 | Small Cell Lung Cancer | 100 mg/kg, twice daily | Significant reduction | [6] |

| Raji (combination) | Burkitt's Lymphoma | 50 mg/kg this compound (twice daily) + 3 mg/kg doxorubicin (once weekly) | 81% | [3] |

| HT1376R | Muscle-Invasive Urothelial Bladder Cancer | 100 nM and 1000 nM (in CAM model) | Significant reduction | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cancer cell bioenergetics.

Lactate Transport Assay

This assay measures the ability of this compound to inhibit the transport of lactate across the cell membrane. A common method involves the use of radio-labeled lactate.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

[14C]-L-Lactate (or other suitable radioisotope)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

Pre-treatment with this compound: On the day of the assay, aspirate the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO) to the wells. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

-

Lactate Uptake: Following pre-treatment, aspirate the medium and add uptake buffer (e.g., Krebs-Ringer-HEPES) containing a known concentration of [14C]-L-Lactate.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

-

Stopping the Assay: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold PBS to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells by adding a suitable cell lysis buffer to each well.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of lactate transported into the cells. Normalize the counts to the protein concentration of each sample. Calculate the percentage inhibition of lactate transport for each concentration of this compound compared to the vehicle control.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the total cellular protein. Calculate the percentage of cell growth inhibition for each this compound concentration compared to the untreated control.

Bioenergetic Profiling (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis, respectively.

Materials:

-

Cancer cell lines of interest

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium

-

Glucose, Pyruvate, Glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach and form a monolayer.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH.

-

Cell Preparation: On the day of the assay, replace the growth medium with the prepared assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound or vehicle control.

-

Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and start the assay.

-

Data Acquisition: The instrument will measure baseline OCR and ECAR, and then sequentially inject the compounds to measure key parameters of mitochondrial function: ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: Analyze the data using the Seahorse XF software to determine the effects of this compound on mitochondrial respiration and glycolysis.

Signaling Pathways and Mechanisms of Action

The inhibition of MCT1 by this compound triggers a cascade of metabolic and signaling events within cancer cells. The following diagrams illustrate these key pathways.

Caption: Mechanism of action of this compound on a cancer cell.

This compound directly inhibits MCT1, leading to the accumulation of intracellular lactate.[2] This buildup can cause feedback inhibition of glycolysis and force a metabolic shift.[5]

Caption: Downstream metabolic effects of this compound treatment.

The inhibition of MCT1 by this compound leads to a cascade of events, including increased intracellular lactate, which can inhibit glycolysis and promote a shift towards the TCA cycle, ultimately inhibiting tumor growth.[1][5]

Caption: Role of MCT4 in conferring resistance to this compound.

A key mechanism of resistance to this compound is the expression of MCT4, which is not inhibited by the drug.[1] MCT4 can compensate for the loss of MCT1 function by continuing to export lactate, thereby allowing the cancer cell to maintain its glycolytic phenotype and evade the cytotoxic effects of lactate accumulation.

Conclusion

This compound represents a promising therapeutic strategy that targets a fundamental aspect of cancer cell metabolism. By inhibiting MCT1-mediated lactate transport, this compound effectively disrupts the bioenergetic homeostasis of cancer cells, leading to reduced proliferation and tumor growth. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a comprehensive framework for researchers to further investigate the role of this compound and the broader field of metabolic targeting in oncology. Understanding the mechanisms of action and resistance is crucial for the continued development and clinical application of this and other MCT inhibitors.

References

- 1. Pre-clinical pharmacology of this compound, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MCT1 inhibitor this compound increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. In Vitro and In Vivo Efficacy of this compound and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Monocarboxylate transporter-1 (MCT1) by this compound enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Lactate Transport Inhibition by this compound in Muscle-Invasive Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

AZD3965: A Technical Overview of its Selectivity for Monocarboxylate Transporter 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZD3965, a first-in-class, orally bioavailable inhibitor of Monocarboxylate Transporter 1 (MCT1). We will delve into its selectivity profile against other MCT isoforms, particularly MCT2 and MCT4, present the quantitative data supporting this selectivity, detail the experimental protocols used for its characterization, and illustrate the key molecular pathways and experimental workflows.

Core Selectivity Profile of this compound

This compound is a potent and selective inhibitor of MCT1.[1] It demonstrates high binding affinity for human MCT1 and exhibits a clear selectivity margin over MCT2, with no significant activity against MCT3 or MCT4.[1][2][3][4] This selectivity is critical to its mechanism of action and its potential as a therapeutic agent in oncology. The primary mechanism involves blocking lactate transport across the cell membrane, which is a crucial process for highly glycolytic tumor cells.[5][6] By preventing lactate efflux, this compound induces intracellular lactate accumulation, leading to acidification and a feedback inhibition of glycolysis, which can result in cytostatic or cytotoxic effects on cancer cells.[3][5][6]

Quantitative Analysis of this compound Selectivity

The selectivity of this compound has been quantified through various preclinical studies. The following tables summarize the key binding affinity and inhibitory concentration data.

| Parameter | Transporter | Value | Reference |

| Binding Affinity (Ki) | Human MCT1 | 1.6 nM | [2][3][4][7][8] |

| Human MCT2 | 20.0 nM | [4] | |

| Human MCT3 | No Inhibition | [1][2][3][4] | |

| Human MCT4 | No Inhibition | [1][2][3][4] |

| Parameter | Description | Value | Reference |

| Selectivity Ratio | MCT1 vs. MCT2 | ~6 to 10-fold | [1][4][7] |

| Cell Growth Inhibition (IC50) | Raji lymphoma cells | 12 nM | [2][3] |

Signaling Pathways and Mechanisms of Action

Inhibition of MCT1 by this compound disrupts the metabolic symbiosis within the tumor microenvironment. Highly glycolytic tumor cells, often located in hypoxic regions, rely on MCT4 to export lactate. Neighboring, more oxygenated tumor cells can then import this lactate via MCT1 to use as a fuel source for oxidative phosphorylation. This compound's targeted inhibition of MCT1 disrupts this lactate uptake, starving the oxidative tumor cells. In glycolytic cells that predominantly express MCT1 for lactate export, this compound blocks this efflux, causing intracellular lactate buildup and metabolic crisis.

Caption: Mechanism of this compound action in the tumor metabolic symbiosis.

Experimental Protocols for Determining Selectivity

The selectivity of this compound for MCT1 was established through a series of rigorous in vitro and in vivo experiments.

In Vitro Selectivity Assays

A common workflow to determine the selectivity of an MCT inhibitor is outlined below.

Caption: Generalized workflow for in vitro characterization of MCT inhibitors.

1. Cell Line Engineering for Isoform Specificity: To precisely determine selectivity, experiments were conducted using a rat pancreatic cell line (INS1) that is null for MCT1, MCT2, MCT3, and MCT4.[1] These cells were then engineered to express a single human MCT isoform (MCT1, MCT3, or MCT4), creating a clean system to test the compound's effect on each transporter individually.[1]

2. Lactate Transport Inhibition Assay: The functional impact of this compound on each transporter is measured by assessing its ability to block the transport of a substrate, typically radiolabeled lactate. Cells expressing a specific MCT isoform are incubated with varying concentrations of this compound, and the uptake or efflux of radiolabeled lactate is measured. This allows for the calculation of an IC50 value, the concentration of the inhibitor required to block 50% of the transport activity.

3. Cell Growth Inhibition Assays: The anti-proliferative effect of this compound was evaluated across a panel of cancer cell lines with known MCT expression profiles.[1] A common method is the MTS assay, which measures cell viability.[1] Cells are treated with a range of this compound concentrations for a set period (e.g., 72 hours), and the concentration required to inhibit cell growth by 50% (GI50) is determined.[1]

In Vivo Efficacy and Pharmacodynamic Studies

1. Xenograft Models: The in vivo anti-tumor activity of this compound was assessed in mouse xenograft models using human cancer cell lines, such as the Raji Burkitt's lymphoma model, which has high MCT1 and low MCT4 expression.[1] Mice bearing these tumors received oral doses of this compound.[1][7]

2. Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, tumor biopsies were analyzed for lactate concentration.[1] A successful target engagement is indicated by a significant increase in intratumoral lactate levels shortly after this compound administration.[1] In clinical trials, non-invasive imaging techniques such as magnetic resonance spectroscopy (MRS) were employed to measure intracellular pH and lactate levels, providing real-time evidence of the drug's effect.[3]

Resistance Mechanisms and Biomarker-Driven Strategy

A key factor influencing the efficacy of this compound is the expression of MCT4. Tumor cells that co-express MCT4 have a built-in resistance mechanism, as MCT4 can compensate for the inhibition of MCT1 by continuing to export lactate.[2][3] This understanding has led to a biomarker-driven clinical strategy, focusing on patient populations with tumors that have high MCT1 expression and low or absent MCT4 expression.

Caption: Relationship between MCT expression and this compound sensitivity.

Conclusion

This compound is a highly selective inhibitor of MCT1 with a well-defined mechanism of action. Its selectivity against MCT2 and lack of activity towards MCT4 are crucial for its therapeutic window and targeted efficacy. The preclinical data, supported by robust experimental protocols, have established a clear link between the MCT1/MCT4 expression profile of tumors and their sensitivity to this compound. This forms the basis of an ongoing biomarker-guided clinical development strategy aimed at maximizing patient benefit in cancers dependent on MCT1-mediated metabolism.

References

- 1. Pre-clinical pharmacology of this compound, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Phase I Dose-Escalation Study of this compound, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Characterization of MCT1 Inhibitor this compound Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Inhibition of monocarboxyate transporter 1 by this compound as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Effect of AZD3965 on Intracellular pH in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZD3965, a selective Monocarboxylate Transporter 1 (MCT1) inhibitor, and its consequential effects on the intracellular pH (pHi) of cancer cells. By elucidating the mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols, this document serves as a comprehensive resource for professionals in oncology research and drug development.

Introduction: Targeting Cancer Metabolism

The metabolic landscape of cancer cells is profoundly different from that of normal cells. A key feature is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis and lactate production, even in the presence of sufficient oxygen.[1] To maintain physiological intracellular pH and prevent cytotoxic acidosis from this rampant glycolysis, cancer cells upregulate transporters to efflux lactate and protons.[2][3]

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a critical component of this pH regulation system, mediating the proton-linked transport of lactate across the plasma membrane.[1][4] Its overexpression in various cancers is linked to tumor progression and poor prognosis, making it a prime therapeutic target.[5] this compound is a potent and selective inhibitor of MCT1, developed to exploit this metabolic vulnerability of cancer cells.[6][7] This guide explores the direct and indirect effects of this compound on cancer cell pHi.

Mechanism of Action: From MCT1 Inhibition to Intracellular Acidification

This compound selectively binds to and inhibits MCT1, preventing the efflux of lactate and its co-transported proton from the cancer cell.[7][8] This blockade leads to the intracellular accumulation of lactic acid. The subsequent dissociation of lactic acid into lactate and H+ ions is hypothesized to overwhelm the cell's buffering capacity, leading to a decrease in intracellular pH—a state of intracellular acidosis.[9] This disruption of pH homeostasis can trigger feedback inhibition of key glycolytic enzymes, induce cellular stress, and ultimately lead to cytostatic or cytotoxic effects.[6]

However, the direct impact on pHi can be complex. Some studies note that despite significant intracellular lactate accumulation, a measurable change in pHi is not always detected, suggesting the activation of compensatory pH-regulatory mechanisms in some cancer models.[6][10]

The following diagram illustrates the core mechanism of this compound.

A key mechanism of resistance to this compound is the expression of the related transporter, MCT4.[2] Cancer cells expressing high levels of MCT4 may be refractory to this compound, as MCT4 can compensate for the inhibited MCT1 and continue to export lactate, thus preventing intracellular acidification.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Potency and Selectivity of this compound

| Parameter | Transporter | Value | Source(s) |

| Binding Affinity (pKi) | Human MCT1 | 8.8 | [8] |

| Selectivity | MCT1 vs MCT2 | ~6-fold | [7] |

| Selectivity | MCT1 vs MCT3/MCT4 | No inhibition at 10 µM | [7][8] |

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Condition | Effect | Fold Increase (Lactate) | Source(s) |

| Raji | Burkitt's Lymphoma | In vitro | Increased intracellular lactate | Not specified | [8] |

| H526 | Small Cell Lung | Normoxia | Increased intracellular lactate | ~1.5x | [11] |

| HGC27 | Gastric | Normoxia | Increased intracellular lactate | ~2.0x | [11] |

| DMS114 | Small Cell Lung | Normoxia | Increased intracellular lactate | ~1.2x | [11] |

| COR-L103 | Small Cell Lung | Hypoxia (1% O₂) | Increased intracellular lactate | 3.7x | [12][13] |

| NCI-H1048 | Small Cell Lung | Hypoxia (1% O₂) | Increased intracellular lactate | 3.9x | [12][13] |

Table 3: In Vivo Effects of this compound

| Xenograft Model | Cancer Type | Treatment | Effect | Source(s) |

| Raji | Burkitt's Lymphoma | 100mg/kg, twice daily | 85% tumor growth inhibition | [8] |

| COR-L103 | Small Cell Lung | 100mg/kg, twice daily | Significant tumor growth inhibition | [12][13] |

| COR-L103 | Small Cell Lung | 100mg/kg, twice daily | Significant increase in intratumor lactate | [12][13] |

Experimental Protocols & Workflows

Accurate measurement of intracellular pH is critical to evaluating the effects of MCT1 inhibitors. Below are representative protocols based on common methodologies.

Protocol: Measurement of Intracellular pH using BCECF-AM

This protocol describes the use of the pH-sensitive fluorescent dye 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM) for ratiometric fluorescence measurement of pHi.[8]

Materials:

-

Cancer cell line of interest

-

BCECF-AM (acetoxymethyl ester form)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Nigericin (for calibration)

-

High-potassium buffer series (pH 6.0 - 7.8)

-

Fluorescence microplate reader or microscope with dual excitation (e.g., 490 nm and 440 nm) and single emission (~535 nm) capabilities.

Procedure:

-

Cell Seeding: Plate cells in a 96-well black wall, clear-bottom plate and culture until they reach desired confluency.

-

Dye Loading:

-

Prepare a BCECF-AM loading solution (e.g., 1-5 µM in HBSS).

-

Wash cells once with HBSS.

-

Incubate cells with the BCECF-AM loading solution for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent BCECF inside.

-

-

Wash: Wash cells twice with HBSS to remove extracellular dye.

-

Treatment: Add this compound at the desired concentrations and incubate for the specified time.

-

Measurement:

-

Measure fluorescence intensity at the emission wavelength (~535 nm) following excitation at both the pH-sensitive wavelength (~490 nm) and the pH-insensitive (isosbestic) wavelength (~440 nm).

-

Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

-

-

Calibration:

-

At the end of the experiment, treat cells with a high-potassium buffer containing nigericin. Nigericin is a protonophore that equilibrates the intracellular and extracellular pH.

-

Sequentially perfuse the cells with calibration buffers of known pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).

-

Measure the fluorescence ratio at each pH to generate a calibration curve.

-

-

Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the impact of this compound on cancer cell metabolism and pH.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the unique metabolic phenotype of many cancer cells. By inhibiting MCT1, this compound blocks lactate efflux, leading to an accumulation of intracellular lactate and a subsequent decrease in intracellular pH. This induced acidosis disrupts cellular homeostasis, inhibits glycolysis, and can suppress tumor growth. The efficacy of this compound is notably higher in cancer cells that are highly dependent on MCT1 for pH regulation and lack compensatory mechanisms like MCT4 expression. The quantitative data and protocols provided in this guide offer a foundational resource for further research into MCT1 inhibition as a promising anticancer strategy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Cancer: fundamentals behind pH targeting and the double-edged approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of MCT1 in tumor progression and targeted therapy: a comprehensive review [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cellular Uptake of MCT1 Inhibitors AR-C155858 and this compound and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pre-clinical pharmacology of this compound, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]

- 10. MCT1 inhibitor this compound increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Characterization of AZD3965

Introduction

AZD3965 is a first-in-class, potent, and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), a key protein involved in lactate transport across the cell membrane.[1] It also demonstrates activity against MCT2, but is highly selective over MCT3 and MCT4.[2][3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg Effect."[4] This metabolic phenotype leads to the production of large amounts of lactate, which must be exported from the cell to prevent intracellular acidification and maintain a high glycolytic rate.[4][5] MCT1 is a primary transporter responsible for this lactate efflux.[5] By inhibiting MCT1, this compound blocks lactate transport, leading to intracellular lactate accumulation, disruption of cellular metabolism, and subsequent inhibition of cancer cell proliferation and survival.[2][6] These application notes provide detailed protocols for evaluating the in vitro effects of this compound on cancer cell lines.

Mechanism of Action

This compound targets the metabolic vulnerability of cancer cells reliant on glycolysis. Inhibition of MCT1-mediated lactate efflux leads to an increase in intracellular lactate.[6][7] This accumulation can cause feedback inhibition of key glycolytic enzymes, such as phosphofructokinase, and an increase in glycolytic intermediates.[8] The disruption of the lactate shuttle ultimately results in metabolic stress, which can lead to cytostasis and, in some cases, cell death.[2][8] The sensitivity of cell lines to this compound is often correlated with high expression of MCT1 and low or absent expression of the alternative lactate transporter, MCT4, which has been identified as a potential resistance mechanism.[2][3]

Caption: Mechanism of this compound action on cancer cell metabolism.

Quantitative Data Summary

The potency of this compound varies across different cancer cell lines and is dependent on the specific assay conditions. The tables below summarize key quantitative metrics reported in preclinical studies.

Table 1: this compound Potency in Cell Proliferation and Viability Assays

| Cell Line | Cancer Type | Assay Duration | IC50 / GI50 (nM) | Notes |

| Raji | Burkitt's Lymphoma | 72 hr | <100 | Highly sensitive; MCT1 positive, MCT4 negative.[2] |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 72 hr | <100 | Highly sensitive.[2] |

| WSU-DLCL-2 | Diffuse Large B-cell Lymphoma | 72 hr | <100 | Highly sensitive.[2] |

| 4T1 | Murine Breast Cancer | Not Specified | 22.2 ± 4.57 | Potent inhibition of cell growth observed.[9] |

| HBL-1 | Diffuse Large B-cell Lymphoma | 72 hr | >100 | Relatively resistant; expresses both MCT1 and MCT4.[2] |

| HT | Diffuse Large B-cell Lymphoma | 72 hr | >100 | Relatively resistant; expresses both MCT1 and MCT4.[2] |

| CA46 | Burkitt's Lymphoma | 72 hr | 3 - 39 | Potently inhibited proliferation.[8] |

Table 2: this compound Potency in Lactate Transport Assays

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Notes |

| Raji | Burkitt's Lymphoma | Lactate Efflux (LC-MS) | 5.12 | Measured in spent media 4 hr post-treatment.[2][5] |

| 4T1 | Murine Breast Cancer | L-lactate Uptake | 17.0 ± 3.6 | Demonstrates inhibition of lactate import.[9] |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the in vitro effects of this compound.

Caption: General experimental workflow for in vitro this compound assays.

Protocol 1: Cell Viability/Proliferation Assay (MTS-based)

This protocol is adapted from methods used to assess the effect of this compound on cell proliferation, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).[2]

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Perform a cell count and determine viability (e.g., using Trypan Blue).

-

Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the 72-hour assay period (typically 2,000-10,000 cells per well in 100 µL of medium).

-

Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.1 nM to 10,000 nM.[4]

-

Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound dilution or vehicle control.

-

Note: Some studies utilize daily dosing for 72 hours, which may yield a stronger cytotoxic effect compared to a single dose.[4]

-

-

Incubation:

-

Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

-

-

MTS Assay:

-

Add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time will depend on the metabolic activity of the cell line and should be optimized.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium-only wells) from all measurements.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% viability).

-

Plot the % viability against the log-transformed concentration of this compound.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value using non-linear regression analysis.

-

Protocol 2: Extracellular Lactate Efflux Assay

This protocol describes the quantification of lactate exported from cells into the culture medium, a direct measure of MCT1 activity.[4][10]

Objective: To measure the effect of this compound on lactate efflux from cancer cells.

Materials:

-

Cancer cell line of interest

-

48-well or 24-well cell culture plates

-

Complete cell culture medium and serum-free medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Commercial colorimetric lactate assay kit (e.g., from Spinreact, Eton Bioscience)[4][10]

-

Microcentrifuge

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in triplicate in a 48-well plate at a high density (e.g., 7.5 x 10⁴ cells/well) and allow them to adhere overnight.[4]

-

-

Compound Treatment:

-

The next day, gently remove the complete medium.

-

Wash the cells once with PBS or serum-free medium.

-

Add fresh medium (serum-free medium is often used to reduce background) containing the desired concentrations of this compound (e.g., 0.1 nM to 10,000 nM) or vehicle control.[4]

-

-

Sample Collection:

-

Incubate the plate for a defined period (e.g., 4, 24, or 48 hours).[4][5]

-

At the end of the incubation, carefully collect the culture medium from each well.

-

Centrifuge the collected medium at a low speed to pellet any detached cells or debris.

-

Transfer the supernatant to a new tube and store it at -80°C until analysis.

-

-

Lactate Quantification:

-

Thaw the samples on ice.

-

Quantify the lactate concentration in the medium using a commercial colorimetric lactate assay kit, following the manufacturer’s instructions precisely.[4]

-

This typically involves creating a standard curve with known lactate concentrations.

-

-

Data Analysis:

-

Use the standard curve to determine the lactate concentration in each sample.

-